molecular formula C18H26N2+2 B12556271 1-Octyl-4,4'-bipyridin-1-ium CAS No. 151511-87-4

1-Octyl-4,4'-bipyridin-1-ium

Cat. No.: B12556271
CAS No.: 151511-87-4
M. Wt: 270.4 g/mol
InChI Key: MNHXKIQIMATSAG-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-Octyl-4,4’-bipyridin-1-ium typically involves the alkylation of 4,4’-bipyridine with an octyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion .

Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling. These methods provide high yields and are scalable for large-scale production .

Mechanism of Action

The mechanism of action of 1-Octyl-4,4’-bipyridin-1-ium involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it an effective mediator in electrochemical processes. The molecular targets include metal ions and other electron-rich species, which it can bind to and stabilize through coordination bonds .

Comparison with Similar Compounds

1-Octyl-4,4’-bipyridin-1-ium is unique compared to other bipyridine derivatives due to its long alkyl chain, which enhances its solubility in organic solvents and its ability to form stable micelles. Similar compounds include:

Properties

CAS No.

151511-87-4

Molecular Formula

C18H26N2+2

Molecular Weight

270.4 g/mol

IUPAC Name

1-octyl-4-pyridin-1-ium-4-ylpyridin-1-ium

InChI

InChI=1S/C18H25N2/c1-2-3-4-5-6-7-14-20-15-10-18(11-16-20)17-8-12-19-13-9-17/h8-13,15-16H,2-7,14H2,1H3/q+1/p+1

InChI Key

MNHXKIQIMATSAG-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.